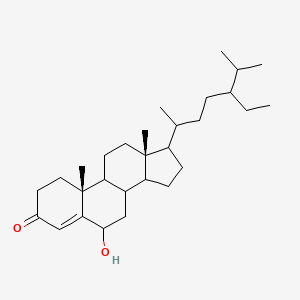
Stigmast-4-en-6beta-ol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Stigmast-4-en-6beta-ol-3-one is a bioactive compound known for its potential therapeutic properties. It has been studied for its effects on various biological systems, particularly in the context of cancer research. This compound has shown promise in decreasing cell viability and inducing apoptosis and ferroptosis in liver cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Stigmast-4-en-6beta-ol-3-one typically involves multiple steps, including the oxidation of precursor sterols. Specific reaction conditions, such as temperature, pH, and the use of catalysts, are crucial for achieving high yields and purity. Detailed synthetic routes are often proprietary and may vary depending on the desired scale and application.
Industrial Production Methods
Industrial production of this compound may involve large-scale extraction from natural sources or chemical synthesis. The choice of method depends on factors such as cost, availability of raw materials, and intended use. Optimization of reaction conditions and purification processes is essential to ensure consistency and quality in industrial production.
Chemical Reactions Analysis
Types of Reactions
Stigmast-4-en-6beta-ol-3-one undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the molecule, potentially enhancing its biological activity.
Reduction: Reduction reactions can convert the compound into different derivatives with unique properties.
Substitution: Substitution reactions can introduce new functional groups, altering the compound’s reactivity and interactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or other reduced forms of the compound.
Scientific Research Applications
Chemistry: It serves as a valuable intermediate in the synthesis of other bioactive compounds.
Biology: Research has shown its ability to modulate cellular processes, making it a candidate for studying cell signaling pathways.
Industry: Its bioactive properties make it a potential ingredient in pharmaceuticals and nutraceuticals.
Mechanism of Action
The mechanism by which Stigmast-4-en-6beta-ol-3-one exerts its effects involves multiple molecular targets and pathways. It has been shown to reduce the expression of E2F1, a transcription factor involved in cell cycle regulation, and upregulate p53, a tumor suppressor protein . This dual action leads to increased apoptosis and ferroptosis in cancer cells, contributing to its anti-cancer effects.
Comparison with Similar Compounds
Similar Compounds
Stigmast-4-en-3-one: Another sterol derivative with similar structural features but different biological activities.
Stigmast-5-en-3beta-ol: Known for its cholesterol-lowering properties and presence in various plant sources.
Uniqueness
Stigmast-4-en-6beta-ol-3-one is unique due to its specific structural configuration, which imparts distinct biological activities. Its ability to induce both apoptosis and ferroptosis in cancer cells sets it apart from other similar compounds, making it a promising candidate for further research and therapeutic development .
Properties
Molecular Formula |
C29H48O2 |
|---|---|
Molecular Weight |
428.7 g/mol |
IUPAC Name |
(10R,13R)-17-(5-ethyl-6-methylheptan-2-yl)-6-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C29H48O2/c1-7-20(18(2)3)9-8-19(4)23-10-11-24-22-17-27(31)26-16-21(30)12-14-29(26,6)25(22)13-15-28(23,24)5/h16,18-20,22-25,27,31H,7-15,17H2,1-6H3/t19?,20?,22?,23?,24?,25?,27?,28-,29-/m1/s1 |
InChI Key |
IWNCBADONFSAAW-BYNGLDFVSA-N |
Isomeric SMILES |
CCC(CCC(C)C1CCC2[C@@]1(CCC3C2CC(C4=CC(=O)CC[C@]34C)O)C)C(C)C |
Canonical SMILES |
CCC(CCC(C)C1CCC2C1(CCC3C2CC(C4=CC(=O)CCC34C)O)C)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















